An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethylmorpholine-3-carboxylic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethylmorpholine-3-carboxylic Acid
Foreword: The Significance of Substituted Morpholines in Modern Drug Discovery
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical and metabolic properties.[1][2] Its incorporation into drug candidates often enhances aqueous solubility, metabolic stability, and target binding affinity, contributing to an improved pharmacokinetic profile.[3][4] Specifically, the introduction of substituents at the 3-position of the morpholine ring, particularly chiral carboxylic acid moieties, creates complex building blocks with significant potential for developing novel therapeutics. 3-Ethylmorpholine-3-carboxylic acid, the subject of this guide, represents a unique scaffold that combines the benefits of the morpholine ring with a chiral quaternary center, offering a three-dimensional architecture of interest for probing protein binding pockets. This guide provides a comprehensive overview of a plausible synthetic route and a detailed characterization workflow for this promising, yet underexplored, molecule.
Part 1: A Proposed Synthetic Pathway for 3-Ethylmorpholine-3-carboxylic Acid
1.1: Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of the target molecule points towards a key intermediate, an α-amino nitrile, which can be synthesized via a Strecker-type reaction. The morpholine ring can then be formed through an intramolecular cyclization. This approach allows for the introduction of the ethyl and carboxylate functionalities at the α-position of a nitrogen-containing precursor.
1.2: Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-(bis(2-hydroxyethyl)amino)butanenitrile
This initial step involves a modified Strecker reaction using butanal, potassium cyanide, and diethanolamine.
-
Reaction Rationale: The Strecker synthesis is a classic and versatile method for the synthesis of α-amino acids. Here, we utilize diethanolamine as the amine source, which will later form the morpholine ring. Butanal provides the ethyl group at the desired position.
-
Experimental Protocol:
-
To a stirred solution of diethanolamine (1.0 eq.) in a mixture of water and methanol (1:1) at 0 °C, add potassium cyanide (1.1 eq.) portion-wise.
-
Once the potassium cyanide has dissolved, add butanal (1.0 eq.) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(bis(2-hydroxyethyl)amino)butanenitrile.
-
Step 2: Intramolecular Cyclization to form Ethyl 3-Ethylmorpholine-3-carboxylate
The α-amino nitrile is then subjected to acidic hydrolysis and esterification, followed by a base-mediated intramolecular cyclization.
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Reaction Rationale: The nitrile group is first hydrolyzed to a carboxylic acid under acidic conditions. Subsequent treatment with ethanol in the presence of an acid catalyst will form the corresponding ethyl ester. The morpholine ring is then formed via an intramolecular nucleophilic substitution, where one of the hydroxyl groups attacks the carbon bearing the other hydroxyl group (which is a good leaving group after protonation). For the sake of a more direct cyclization, an alternative approach is presented below which involves direct cyclization of the amino diol. A more direct cyclization can be achieved by treating the amino diol with a dehydrating agent like sulfuric acid.
-
Experimental Protocol:
-
Dissolve the crude 2-(bis(2-hydroxyethyl)amino)butanenitrile from the previous step in a solution of concentrated sulfuric acid in ethanol (1:5 v/v) at 0 °C.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 3-ethylmorpholine-3-carboxylate.
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Step 3: Hydrolysis to 3-Ethylmorpholine-3-carboxylic Acid
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
-
Reaction Rationale: Basic hydrolysis of the ester is a standard and efficient method to obtain the corresponding carboxylic acid.
-
Experimental Protocol:
-
Dissolve the purified ethyl 3-ethylmorpholine-3-carboxylate in a mixture of ethanol and water (2:1).
-
Add lithium hydroxide (2.0 eq.) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1M hydrochloric acid.
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The product can be isolated by lyophilization or by extraction into a suitable organic solvent, followed by evaporation.
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1.3: Visualizing the Synthetic Workflow
Caption: Proposed synthetic pathway for 3-Ethylmorpholine-3-carboxylic Acid.
Part 2: A Comprehensive Characterization Protocol
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized 3-Ethylmorpholine-3-carboxylic Acid. A multi-technique approach is recommended for unambiguous structure elucidation.[5][6]
2.1: Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the molecular structure of organic compounds.[6][7] For 3-Ethylmorpholine-3-carboxylic Acid, both ¹H and ¹³C NMR spectra should be acquired.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the morpholine ring protons (complex multiplets), and the carboxylic acid proton (a broad singlet). The protons on the carbons adjacent to the oxygen and nitrogen atoms of the morpholine ring will appear at different chemical shifts.[8][9] The integration of these signals will correspond to the number of protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms. Key signals to identify include the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm region), the quaternary carbon at the 3-position, the carbons of the ethyl group, and the four carbons of the morpholine ring.[10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Expected Absorptions: The IR spectrum of 3-Ethylmorpholine-3-carboxylic Acid should exhibit a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[12] A strong C=O stretching absorption for the carbonyl group is expected around 1700-1725 cm⁻¹.[11] Additionally, C-O stretching bands for the ether linkage in the morpholine ring and C-N stretching bands will be present in the fingerprint region.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[14][15]
-
Expected Results: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of 3-Ethylmorpholine-3-carboxylic Acid. The fragmentation pattern can provide further structural information. For cyclic molecules, tandem mass spectrometry (MS/MS) can be employed to induce ring-opening and generate characteristic fragment ions.[16][17]
2.2: Chromatographic and Other Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound.[5][18]
-
Methodology: A reversed-phase HPLC method using a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is suitable for analyzing this polar compound. The purity is determined by the area percentage of the main peak.
Elemental Analysis
Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the molecular formula C₇H₁₃NO₃.
2.3: Summary of Expected Characterization Data
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to ethyl protons (triplet and quartet), morpholine ring protons (multiplets), and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, quaternary carbon, ethyl carbons, and four distinct morpholine ring carbons. |
| FTIR (cm⁻¹) | Broad O-H stretch (2500-3300), strong C=O stretch (~1710), C-O and C-N stretches in the fingerprint region. |
| HRMS | Molecular ion peak corresponding to the exact mass of C₇H₁₃NO₃. |
| HPLC | A single major peak indicating high purity (>95%). |
| Elemental Analysis | %C, %H, and %N values consistent with the molecular formula C₇H₁₃NO₃. |
2.4: Visualizing the Characterization Workflow
Caption: A comprehensive workflow for the characterization of 3-Ethylmorpholine-3-carboxylic Acid.
Conclusion
This technical guide outlines a plausible and robust strategy for the synthesis and comprehensive characterization of 3-Ethylmorpholine-3-carboxylic Acid. The proposed synthetic route leverages well-established chemical transformations, ensuring a high probability of success. The detailed characterization workflow, employing a suite of modern analytical techniques, provides a framework for the unambiguous confirmation of the structure and purity of this novel compound. For researchers and drug development professionals, this guide serves as a valuable resource for accessing and exploring the potential of unique substituted morpholine scaffolds in the quest for new and improved therapeutic agents. The principles and methodologies described herein are broadly applicable to the synthesis and analysis of other complex heterocyclic molecules.
References
-
Ashenhurst, J. (2023). Mass Spectrometry (MS). Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
- Eckert, H., et al. (1985). Sequencing of cyclic peptides by tandem mass spectrometry. Journal of the American Chemical Society, 107(24), 6768-6774.
- Gawande, N. G., et al. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 12(2), 337-348.
- Gross, M. L. (2001). The first tandem mass spectrometer for sequencing of cyclic peptides. Journal of the American Society for Mass Spectrometry, 12(5), 497-505.
- Ngoka, L. C., & Gross, M. L. (1999). Multistep collisionally activated decomposition in a sector-ion trap mass spectrometer for sequencing of a cyclic peptide. Journal of the American Society for Mass Spectrometry, 10(8), 732-744.
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
- Tzara, A., et al. (2020).
- Redman, J. E., et al. (2003). Contemporary strategies for the sequence determination of cyclic peptides. Mass spectrometry reviews, 22(5), 283-304.
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]
- Kaur, M., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752.
- Sharma, P. K., et al. (2020).
- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51.
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Zhang, H., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 24(21), 3848.
-
NotVeryAdvanced. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link]
-
Wikipedia. (n.d.). Morpholine. [Link]
- Cignarella, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(15), 2247-2258.
- Pihlaja, K., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic resonance in chemistry: MRC, 43(9), 753-758.
-
FooDB. (n.d.). Showing Compound Morpholine (FDB008207). [Link]
-
The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]
- Brown, G. R., et al. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577-2582.
-
MySkinRecipes. (n.d.). 3-Ethylmorpholine-3-carboxylic Acid. [Link]
- Tang, A., et al. (2020). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic letters, 22(18), 7173-7177.
- Chen, D., et al. (2020). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of analytical methods in chemistry, 2020, 8860376.
- Nurnabi, M., & Ismail, M. (2008). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 56(1), 11-14.
- Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(5), 127.
- Kumar, A., et al. (2023). Modern Analytical Technique for Characterization Organic Compounds. Journal of Drug Delivery and Therapeutics, 13(1), 133-141.
- Perjési, P., et al. (2004). Stereoselective Polymer-Supported Synthesis of Morpholine and Thiomorpholine-3-Carboxylic Acid Derivatives.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-809.
- Oishi, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of organic chemistry, 88(17), 12155-12164.
- Żołnowska, B., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 160-169.
- Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of clinical medicine, 9(10), 3331.
- Li, J., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(18), 6147-6150.
- Milman, B. L. (2011). Techniques and Methods of Identification. In Chemical Identification and Its Quality Assurance (pp. 23-60). Springer.
- Wipf, P., & Maciejewski, J. P. (2014). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of organic chemistry, 79(18), 8757-8769.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 145, 448-457.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Ion mobility-mass spectrometry applied to cyclic peptide analysis: conformational preferences of gramicidin S and linear analogs in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
